3-Fluoro-2-methylphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190309. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

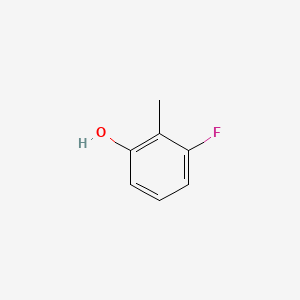

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGVVVBQKWNRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307159 | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-87-8 | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 443-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-methylphenol (CAS 443-87-8): A Strategic Building Block in Modern Synthesis

Introduction: The Strategic Value of Fluorinated Phenols

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—are leveraged to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Within this context, 3-Fluoro-2-methylphenol emerges as a high-value, versatile intermediate engineered for sophisticated synthetic pathways.[1][2]

This guide provides an in-depth technical overview of this compound (CAS 443-87-8), designed for researchers, medicinal chemists, and drug development professionals. We will explore its core properties, strategic applications, plausible synthetic routes, analytical characterization, and essential safety protocols, underscoring its role as an indispensable building block in the synthesis of novel active pharmaceutical ingredients (APIs) and complex organic molecules.[1]

Core Properties and Chemical Identity

This compound, also known as 3-fluoro-o-cresol, is a strategically substituted aromatic compound. The presence of a hydroxyl group, a fluorine atom, and an ortho-positioned methyl group creates a multifunctional scaffold with distinct reactivity and utility.[2] The combination of these groups allows medicinal chemists to fine-tune electronic properties, lipophilicity, and metabolic stability in target molecules.[2]

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 443-87-8 | [1][3] |

| Molecular Formula | C₇H₇FO | |

| Molecular Weight | 126.13 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or white to off-white powder/crystals | [1][3] |

| Purity | Typically ≥95% - 98% for R&D applications | [1][2] |

| IUPAC Name | This compound | [1][4] |

| SMILES | Cc1c(O)cccc1F | |

| InChI | 1S/C7H7FO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | [1] |

| InChIKey | OMGVVVBQKWNRQA-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature | [1] |

Strategic Importance in Research & Development

The utility of this compound extends across pharmaceuticals, agrochemicals, and material science, primarily serving as a critical molecular scaffold for constructing targeted compounds.[1][5]

Medicinal Chemistry & Drug Discovery

The compound is a vital intermediate in the development of potential therapeutics for a range of diseases, including those related to the central nervous system (CNS), oncology, and infectious diseases.[5]

-

Modulating Pharmacokinetics: The fluorine atom is a key bioisostere for hydrogen. Its introduction can block sites of metabolic oxidation, thereby improving a drug candidate's metabolic stability and half-life.[5] It also enhances membrane permeability and can modulate the pKa of nearby functional groups, influencing bioavailability and target binding.[5]

-

ROR-gamma-t (RORγt) Modulation: this compound is specifically cited as a crucial building block for preparing sophisticated indole-like derivatives that regulate the Retinoid-related Orphan Receptor gamma t (RORγt).[3] RORγt is a key transcription factor in the differentiation of Th17 cells, making it a high-value target for autoimmune diseases. The use of this intermediate offers a pathway to novel therapeutics for conditions linked to the RORγt pathway.[3]

-

Scaffold for Heterocycles: It serves as a foundational component in the construction of complex heterocyclic systems and targeted ligand libraries, which are essential for screening and lead optimization in drug discovery programs.[1]

Agrochemicals and Material Science

Beyond pharmaceuticals, the unique electronic and steric properties of this compound are valuable in other fields. In agrochemical synthesis, it is a core intermediate for developing advanced pesticides and herbicides where fluorine can enhance biological activity and environmental stability.[2] In material science, it serves as a precursor for specialty polymers and other functional materials.[2]

Synthesis and Reactivity

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A plausible and established route for introducing fluorine onto an aromatic ring is via the Balz-Schiemann reaction.[6] This method involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting tetrafluoroborate salt.

Proposed Synthetic Pathway: Balz-Schiemann Reaction

A logical precursor for this synthesis is 3-Amino-2-methylphenol. The synthesis would proceed as follows:

-

Diazotization: The amine group of 3-Amino-2-methylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBF₄) at low temperatures (0-5 °C) to form the diazonium tetrafluoroborate salt.[7] The choice of tetrafluoroboric acid is key as the BF₄⁻ anion is non-nucleophilic, allowing for the isolation of the diazonium salt.[7]

-

Fluorination (Balz-Schiemann): The isolated diazonium salt is then gently heated. Thermal decomposition releases nitrogen gas and a phenyl cation, which is subsequently fluorinated by the tetrafluoroborate counter-ion to yield the final product, this compound.[6]

Caption: Standard analytical workflow for quality control of synthesized this compound.

Safety, Handling, and Storage

As with all phenolic compounds, this compound must be handled with appropriate care. Adherence to safety protocols outlined in the Safety Data Sheet (SDS) is mandatory.

Hazard Identification

The compound is classified with the following hazards:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [8] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. Avoid breathing dust, vapor, or mist. [1][8]

-

Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place. [8]Keep the container tightly closed. Store at room temperature. [1]* Incompatible Materials: Avoid contact with strong bases, acid anhydrides, acid chlorides, and some metals. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed building block that empowers chemists to modulate molecular properties with precision. Its unique combination of a reactive phenol, a stability-enhancing fluorine atom, and a sterically influential methyl group makes it an invaluable intermediate in the synthesis of high-value molecules, from targeted pharmaceuticals like RORγt modulators to advanced agrochemicals. A thorough understanding of its properties, synthesis, and handling is paramount for any research scientist or drug development professional seeking to leverage its potential to accelerate innovation.

References

-

Kachur, A. V., Sardelis, D., Bentzley, C., Popov, A. V., Delikatny, E. J., & Karp, J. (2013). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Journal of Fluorine Chemistry, 145, 112-117. ([Link])

-

ResearchGate. (n.d.). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein | Request PDF. Retrieved from [Link]

- Google Cloud. (n.d.). The Role of this compound in Novel Drug Synthesis. Vertex AI Search.

- Unibrom Corp. (n.d.). Intermediates this compound for critical molecular building block.

- Sigma-Aldrich. (n.d.). This compound | 443-87-8.

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

- Unibrom Corp. (2025). Intermediates this compound for critical molecular building block.

- BenchChem. (n.d.). An In-depth Technical Guide to 3-Fluoro-2-vinylphenol: Synthesis, Properties, and Biological Potential.

-

PubChem. (n.d.). This compound | C7H7FO | CID 302628. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Safety Data Sheet. (2021). [Example SDS for a related compound].

-

PubMed. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry, 64(14), 5264-5279. Retrieved from [Link]

-

Chemcess. (2025). Industrial Production Of Cresols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1133. Retrieved from [Link]

-

ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. Retrieved from [Link]

- Safety Data Sheet. (2010). [Example SDS for a related compound].

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balz-Schiemann Reaction [organic-chemistry.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. innospk.com [innospk.com]

An In-depth Technical Guide to 3-Fluoro-2-methylphenol: Physicochemical Characteristics and Applications in Drug Discovery

Foreword: The Strategic Role of Fluorinated Phenols in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile, impacting everything from metabolic stability to target binding affinity. This guide provides an in-depth technical overview of 3-Fluoro-2-methylphenol (CAS No. 443-87-8), a key building block whose distinct substitution pattern offers a compelling combination of steric and electronic features for medicinal chemists. We will delve into its core physicochemical characteristics, the methodologies for their determination, and its proven application in the synthesis of next-generation therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this valuable intermediate.

Molecular Identity and Core Physicochemical Properties

This compound, also known as 3-Fluoro-o-cresol, is a substituted aromatic compound with a molecular formula of C₇H₇FO and a molecular weight of approximately 126.13 g/mol .[1] Its structure is characterized by a phenol ring substituted with a fluorine atom at the 3-position and a methyl group at the 2-position. This ortho-methyl, meta-fluoro arrangement is critical to its utility in fine-tuning the properties of larger, more complex molecules.

Summary of Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are fundamental to understanding the compound's behavior in various chemical and biological systems, informing decisions on reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 443-87-8 | [1][2][3] |

| Molecular Formula | C₇H₇FO | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | White to off-white powder or crystals; Colorless to light yellow liquid | [4][5] |

| Melting Point | 53.2-53.9 °C | [6][7] |

| Boiling Point | ~188 °C | [6][7] |

| Flash Point | ~78 °C | [6][7] |

| pKa (Predicted) | 9.32 ± 0.10 | [6] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform | [6] |

| Storage | 2-8°C Refrigerator, Sealed in dry, Room Temperature | [1][4] |

Methodologies for Physicochemical Characterization: A Self-Validating Approach

The accurate determination of the physicochemical properties listed above is paramount for ensuring the quality, consistency, and efficacy of this compound as a starting material in regulated synthetic pathways. The following section details the standard, self-validating experimental protocols for key parameters, emphasizing the causality behind the procedural choices.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a depressed and broadened range suggests the presence of impurities.

-

Experimental Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid to approach the melting point, then slowed to 1-2°C per minute).

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

-

-

Causality and Expertise: The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Repeating the determination with a fresh sample validates the initial measurement.

Boiling Point Determination (Microscale)

For determining the boiling point of small quantities of liquid, a microscale method is employed to minimize sample waste.

-

Experimental Protocol:

-

A small amount of the sample is placed in a micro test tube.

-

A sealed-end capillary tube is inverted and placed inside the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

-

As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

-

The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

-

-

Causality and Expertise: This method relies on the principle of vapor pressure equilibrium. The trapped air in the inverted capillary acts as a nucleus for boiling. The precise moment the liquid re-enters the capillary upon cooling signifies the equilibrium point, providing a more accurate measurement than observing the temperature of a boiling bulk liquid.

Acidity Constant (pKa) Determination by Potentiometric Titration

The pKa value is a measure of the acidity of the phenolic hydroxyl group. This is a critical parameter in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Experimental Protocol:

-

A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-acetonitrile) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is generated. The pKa is determined as the pH at the half-equivalence point, where half of the phenol has been neutralized.

-

-

Causality and Expertise: Potentiometric titration provides a direct measure of the equilibrium between the acidic and conjugate base forms of the molecule. Maintaining a constant ionic strength during the titration is important to minimize variations in activity coefficients. The choice of a co-solvent system is critical for sparingly soluble compounds to ensure accurate measurements.

Spectroscopic and Chromatographic Characterization

While specific, high-resolution spectral data for this compound is not widely available in the public domain, its structural features allow for the prediction of key spectroscopic signatures. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns (coupling) due to both proton-proton and proton-fluorine interactions. The methyl group will likely appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and the electron-donating methyl and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

-

A C-O stretching band around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (126.13).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile and water, would be employed. The purity is determined by the area percentage of the main peak relative to any impurity peaks. Purity levels are typically expected to be above 97% for pharmaceutical applications.[1]

Application in Drug Discovery: A Key Building Block for RORγt Inhibitors

The true value of a chemical intermediate is realized in its application. This compound is a strategically important building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs).[5] Its utility is particularly pronounced in the development of modulators for the Retinoid-related Orphan Receptor gamma t (RORγt).

RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of T-helper 17 (Th17) cells. These cells are critical in mediating immune responses but are also implicated in the pathology of numerous autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, when dysregulated. Consequently, inhibiting RORγt is a highly sought-after therapeutic strategy.

This compound is specifically utilized in the preparation of complex indole-like structures that have been investigated as potent and selective RORγt inhibitors.[1] The incorporation of the 3-fluoro-2-methylphenyl moiety into these molecules is a deliberate design choice aimed at optimizing their pharmacological properties.

-

The Role of Fluorine: The highly electronegative fluorine atom can modulate the pKa of the phenolic hydroxyl group and engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the ligand-binding domain of the RORγt protein. Furthermore, fluorine substitution can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

-

The Role of the Ortho-Methyl Group: The methyl group provides steric bulk, which can influence the conformation of the molecule, forcing it into a bioactive shape that enhances binding affinity and selectivity for the RORγt receptor over other related nuclear receptors.

The synergy between the electronic effects of the fluorine atom and the steric influence of the ortho-methyl group makes this compound an indispensable intermediate for fine-tuning the properties of potential drug candidates targeting RORγt.[5]

Caption: Synthetic pathway and mechanism of action for RORγt inhibitors derived from this compound.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin irritation and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][4] Some suppliers recommend refrigeration at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple substituted phenol; it is a testament to the power of strategic functionalization in modern chemical synthesis. Its well-defined physicochemical properties, combined with the synergistic effects of its ortho-methyl and meta-fluoro substituents, make it a high-value intermediate for the development of sophisticated molecules. Its demonstrated role in the synthesis of RORγt inhibitors highlights its importance to drug discovery professionals working on novel treatments for autoimmune diseases. This guide has provided a comprehensive technical framework for understanding and utilizing this compound, underscoring its significance as a key enabler of innovation in medicinal chemistry.

References

-

Pharmaffiliates. This compound. [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 302628, this compound. [Link]

-

LookChem. The Role of this compound in Novel Drug Synthesis. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. This compound. [Link]

-

LookChem. 3-Fluoro-4-methylphenol. [Link]

-

Stenutz. This compound. [Link]

-

NBINNO. Exploring 2-Fluoro-3-Methylphenol: Properties and Applications. [Link]

-

SpectraBase. 3-Fluoro-2-methyl-benzoic acid. [Link]

-

LookChem. This compound. [Link]

-

PubChem. 5-Fluoro-2-methylphenol. [Link]

-

PubChem. 4-Fluoro-2-methylphenol. [Link]

-

PubChem. 2-Fluoro-3-methylphenol. [Link]

-

NIST. 2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. [Link]

-

Wikipedia. Cresol. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]

- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. nbinno.com [nbinno.com]

- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 8. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-2-methylphenol: Structure, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-fluoro-2-methylphenol, a key building block in modern medicinal chemistry. We will delve into its unique structural attributes, predict its chemical reactivity based on fundamental principles, and explore its significant role in the synthesis of complex pharmaceutical agents, particularly as a modulator of Retinoid-related Orphan Receptor Gamma-t (RORγt). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic utility of this fluorinated phenol derivative.

Core Molecular Profile of this compound

This compound (CAS No. 443-87-8) is a substituted aromatic compound with the molecular formula C₇H₇FO.[1][2][3] Its structure is characterized by a phenol backbone with a fluorine atom at the 3-position and a methyl group at the 2-position of the benzene ring. This specific substitution pattern imparts a unique combination of steric and electronic properties that are highly valuable in the design of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 443-87-8 | [4] |

| Molecular Formula | C₇H₇FO | [4] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or white to off-white powder/crystals | [5] |

| Purity (typical) | >97% | [5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-methyl-3-fluorophenol, 3-fluoro-o-cresol | [6] |

Structural Attributes and Their Implications

The strategic placement of the fluoro and methyl groups on the phenol ring is central to the utility of this compound in drug discovery.

-

Fluorine Atom: The highly electronegative fluorine atom at the meta-position to the hydroxyl group significantly influences the electronic properties of the aromatic ring. It acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and fine-tune the acidity of the phenolic proton.[4]

-

Methyl Group: The methyl group at the ortho-position to the hydroxyl group introduces steric bulk, which can influence the conformation of molecules derived from this scaffold and their binding affinity to biological targets.[4] It is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.

-

Hydroxyl Group: The phenolic hydroxyl group is a key functional handle for a variety of chemical transformations, including O-alkylation, esterification, and etherification. It is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.

The interplay of these three substituents governs the overall reactivity and application of this compound as a versatile building block.

Caption: Structure of this compound.

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-effective sourcing. A common synthetic route to substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis. A plausible synthetic pathway for this compound would start from 3-fluoro-2-methylaniline.

Proposed Synthetic Workflow: Diazotization-Hydrolysis

This well-established method provides a reliable means of introducing a hydroxyl group onto an aromatic ring.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a general procedure based on standard diazotization-hydrolysis reactions and should be optimized for specific laboratory conditions.

Materials:

-

3-Fluoro-2-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Diethyl Ether or Ethyl Acetate for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 3-fluoro-2-methylaniline to a mixture of sulfuric acid and water, while maintaining the temperature below 10 °C with an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution to the aniline solution, keeping the temperature between 0 and 5 °C. The addition should be controlled to prevent the evolution of nitrogen oxides.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask, bring a sufficient amount of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

-

Chemical Reactivity

The reactivity of this compound is dictated by the directing and activating/deactivating effects of its substituents.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating ortho-, para-director, the methyl group is a moderately activating ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director. The positions most susceptible to electrophilic attack are C4 and C6, which are ortho and para to the strongly activating hydroxyl group. The C6 position is also ortho to the activating methyl group. The C4 position is para to the hydroxyl group and meta to the methyl group. The C5 position is meta to the hydroxyl and methyl groups, and ortho to the fluorine. The overall directing effect will favor substitution at the C4 and C6 positions.

Caption: Predicted sites of electrophilic aromatic substitution.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form ethers.

-

O-Acylation: Reaction with acyl chlorides or acid anhydrides to form esters.

-

Williamson Ether Synthesis: Deprotonation with a strong base followed by reaction with an alkyl halide.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] Its unique substitution pattern allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

RORγt Modulators

A primary application of this compound is in the synthesis of modulators of RORγt.[7] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. By serving as a key building block for sophisticated indole-like structures, this compound contributes to the development of novel therapeutics for RORγt-related diseases.[7]

Other Therapeutic Areas

The structural motifs provided by this compound are also valuable in the development of therapeutics for central nervous system (CNS) disorders, oncology, and infectious diseases.[4] The presence of fluorine can enhance the blood-brain barrier penetration of CNS drug candidates and improve the metabolic stability of anticancer agents.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Signal Word: Warning[6]

Recommended Handling Procedures

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features, arising from the specific placement of fluoro, methyl, and hydroxyl substituents, provide medicinal chemists with a powerful tool for modulating the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of next-generation therapeutics.

References

- The Role of this compound in Novel Drug Synthesis. (n.d.). Google Cloud.

- Intermediates this compound for critical molecular building block. (n.d.). Unibrom Corp.

-

This compound | C7H7FO | CID 302628. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

- Intermediates this compound for critical molecular building block. (n.d.). Unibrom Corp.

- CN102260143A - Production process for 3-fluorophenol. (n.d.). Google Patents.

- CN104276929A - Preparation method of 3-fluorophenol. (n.d.). Google Patents.

-

This compound (C7H7FO). (n.d.). PubChemLite. Retrieved December 31, 2025, from [Link]

-

This compound - [F38593]. (n.d.). Synthonix. Retrieved December 31, 2025, from [Link]

Sources

- 1. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C7H7FO) [pubchemlite.lcsb.uni.lu]

- 3. Synthonix, Inc > 443-87-8 | this compound [synthonix.com]

- 4. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

3-Fluoro-2-methylphenol: A Strategic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-2-methylphenol (CAS No. 443-87-8), a versatile and strategically important building block in modern organic synthesis. Its unique trifunctional molecular architecture, featuring a nucleophilic hydroxyl group, a sterically directing methyl group, and a bioisosteric fluorine atom, offers medicinal chemists and materials scientists a powerful tool for molecular design. This document delves into the core chemical properties, reactivity, and established applications of this compound, with a focus on its utility in the synthesis of high-value compounds, including complex heterocyclic scaffolds relevant to drug discovery. Detailed, field-proven protocols for key transformations, mechanistic insights, and a thorough analysis of its physicochemical properties are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Advantage of this compound

In the landscape of fine chemical intermediates, this compound stands out for its engineered combination of functional groups.[1][2] The strategic placement of the fluorine and methyl substituents on the phenol ring provides a unique set of properties that are highly sought after in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2]

The fluorine atom, a cornerstone of modern drug design, is often introduced to enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and modulate the pKa and binding affinity of a lead compound.[1] The adjacent ortho-methyl group exerts significant steric and electronic influence, directing the regioselectivity of further chemical transformations and providing a handle to probe structure-activity relationships (SAR). The phenolic hydroxyl group serves as a versatile anchor for a wide array of synthetic modifications, including etherification, esterification, and participation in various coupling reactions.

This guide will explore the synthetic utility of this compound through a series of key reaction classes, providing both the theoretical framework and practical, step-by-step methodologies for its application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 443-87-8 | [1] |

| Molecular Formula | C₇H₇FO | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or white to off-white powder/crystals | [1][3] |

| Purity | Typically >97-98% for pharmaceutical applications | [2][3] |

| Melting Point | 56 °C | [4] |

| Boiling Point | 187.9 °C at 760 mmHg | LookChem |

| Flash Point | 78.5 °C | LookChem |

| Density | 1.164 g/cm³ | LookChem |

Spectroscopic Data:

-

¹H NMR: Comprehensive proton NMR data is crucial for reaction monitoring and product characterization. While a definitive spectrum from a single, citable source is not available in the search results, typical shifts for related fluorinated phenols suggest characteristic aromatic proton signals influenced by the fluorine and methyl substituents, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Carbon NMR provides a detailed map of the carbon skeleton. Data for the closely related 4-fluoro-2-methylphenol is available, which can serve as a reference for predicting the chemical shifts in the 3-fluoro isomer.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad O-H stretching band, C-H stretching from the aromatic ring and methyl group, C=C aromatic ring stretching, and a strong C-F stretching band.

-

Mass Spectrometry (MS): Mass spectral analysis is essential for confirming the molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 126.

Key Synthetic Transformations and Protocols

This compound is a versatile precursor for a variety of high-value chemical entities. This section details its application in two fundamental classes of reactions: O-alkylation and as a precursor for heterocyclic synthesis.

O-Alkylation: The Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is readily deprotonated to form a phenoxide, a potent nucleophile for Sₙ2 reactions. The Williamson ether synthesis is a classic and reliable method for forming aryl ethers, which are common motifs in pharmaceuticals and other functional molecules.[6][7][8][9]

Causality Behind Experimental Choices: The reaction proceeds via an Sₙ2 mechanism, where the phenoxide displaces a halide or other suitable leaving group from an alkylating agent.[7] The choice of a strong base (e.g., NaOH, KOH) is critical to ensure complete deprotonation of the phenol, which is more acidic than aliphatic alcohols.[8][10] The use of a primary alkyl halide is preferred to minimize the competing E2 elimination reaction.[6][7]

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol: Synthesis of (3-Fluoro-2-methylphenoxy)acetic acid

This protocol is adapted from established procedures for the Williamson ether synthesis with substituted phenols and chloroacetic acid.[8][10]

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.26 g, 10 mmol) in 20 mL of 3 M aqueous sodium hydroxide. Stir until a clear solution is obtained, indicating the formation of the sodium phenoxide.

-

Reaction Setup: To the stirred solution, add chloroacetic acid (1.04 g, 11 mmol). Fit the flask with a reflux condenser.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with 6 M hydrochloric acid until the pH is approximately 1-2, leading to the precipitation of the carboxylic acid product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water to yield pure (3-fluoro-2-methylphenoxy)acetic acid.

-

Characterization: Dry the purified product and determine its melting point. Characterize the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Precursor to Heterocycles: The Fischer Indole Synthesis

This compound is a valuable precursor for the synthesis of fluorinated indole derivatives, which are of significant interest in medicinal chemistry.[3] A prominent route to indoles is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[1][11][12][13] While this is a multi-step process from the phenol, it showcases its role as a foundational building block.

Synthetic Pathway Overview:

Caption: Multi-step pathway to indoles from this compound.

Detailed Experimental Protocol: Synthesis of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride

This protocol describes a key step in the pathway: the conversion of the corresponding aniline to the hydrazine, a crucial intermediate for the Fischer indole synthesis.

-

Diazotization: In a 250 mL beaker, dissolve 3-fluoro-2-methylaniline (1.25 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise with vigorous stirring.

-

Reduction: In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (5.64 g, 25 mmol) in concentrated hydrochloric acid (10 mL). Cool this solution to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the cold tin(II) chloride solution with continuous stirring. A precipitate of the hydrazine hydrochloride should form.

-

Isolation: After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.

-

Drying: Dry the (3-fluoro-2-methylphenyl)hydrazine hydrochloride product in a desiccator. This intermediate can then be used directly in the subsequent Fischer indole synthesis step without further purification.

Broader Synthetic Potential: Coupling and Condensation Reactions

The utility of this compound extends beyond the direct reactions of its hydroxyl group. Conversion to derivatives such as aryl halides or triflates opens up a vast landscape of modern palladium- and copper-catalyzed cross-coupling reactions.

-

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form diaryl ethers by coupling the phenoxide of this compound with an aryl halide.[14][15][16][17] This method is particularly useful for constructing sterically hindered ethers.

-

Buchwald-Hartwig Amination: While not a direct reaction of the phenol, conversion of the hydroxyl group to a triflate or nonaflate creates an excellent substrate for palladium-catalyzed C-N bond formation.[5][18][19][20][21] This allows for the synthesis of a wide range of substituted anilines, which are themselves valuable intermediates.

These advanced methods dramatically expand the synthetic toolbox available to researchers working with this scaffold, enabling the construction of complex molecules with high precision and efficiency.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[14]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

Conclusion

This compound is a high-purity, versatile building block with significant strategic value in organic synthesis. Its unique combination of a reactive hydroxyl group, a directing methyl group, and a modulating fluorine atom makes it an indispensable tool for the synthesis of novel APIs and complex organic molecules.[1][2] This guide has provided an in-depth overview of its properties and reactivity, supported by detailed experimental protocols for key transformations. By understanding and applying the principles and procedures outlined herein, researchers can effectively harness the synthetic potential of this compound to accelerate innovation in drug discovery, agrochemical development, and materials science.

References

-

Unibrom Corp. Intermediates this compound for critical molecular building block. 2

-

Alfa Chemistry. Fischer Indole Synthesis. 1

-

J&K Scientific LLC. Fischer Indole Synthesis. (2025-02-23). 12

-

The Williamson Ether Synthesis. 10

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. (2010-04-08).

-

Wikipedia. Buchwald–Hartwig amination.

-

Organic Chemistry Portal. Fischer Indole Synthesis.

-

Chemistry Steps. Williamson Ether Synthesis.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).

-

PubChem. This compound.

-

Experiment 06 Williamson Ether Synthesis. 8

-

The Role of this compound in Novel Drug Synthesis. 3

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.

-

Stenutz. This compound.

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22).

-

Electronic Supplementary Material. The Royal Society of Chemistry.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

-

Unibrom Corp. Intermediates this compound for critical molecular building block.

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03).

-

Organic Chemistry Portal. Ullmann Reaction.

-

Thermo Fisher Scientific - ES. Ullmann Reaction.

-

ChemicalBook. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum.

-

BG. High-field NMR spectroscopy and FTICR mass spectrometry. (2013-03-08).

-

Wikipedia. Ullmann reaction.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. nbinno.com [nbinno.com]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. jk-sci.com [jk-sci.com]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. youtube.com [youtube.com]

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

An In-depth Technical Guide to the Role of 3-Fluoro-2-methylphenol in Medicinal Chemistry

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has transcended novelty to become a cornerstone of rational drug design. The element's unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—provide chemists with a powerful tool to modulate a molecule's physicochemical and pharmacological profile. Judicious placement of fluorine can enhance metabolic stability, fine-tune pKa, improve membrane permeability, and increase binding affinity to biological targets. This guide delves into a specific, high-value building block that embodies these principles: This compound . We will explore its intrinsic properties, synthesis, and, most critically, its application in the development of potent therapeutics, providing a technical narrative for researchers, scientists, and drug development professionals.

Physicochemical Profile and Structural Analysis of this compound

This compound (CAS 443-87-8) is a fluorinated aromatic compound engineered for advanced synthetic applications.[1] Its utility in medicinal chemistry is not accidental but is a direct consequence of the interplay between its three key functional components: the phenolic hydroxyl group, the fluorine atom, and the ortho-positioned methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 443-87-8 | [2] |

| Molecular Formula | C₇H₇FO | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | White to off-white powder or crystals; Colorless to light yellow liquid | [1][3] |

| Purity | Typically ≥95-98% for R&D applications | [1][2] |

| Melting Point | 53.2-53.9 °C | [4] |

The Influence of the Fluoro Substituent

The fluorine atom at the 3-position is the primary driver of this scaffold's desirable properties.

-

Metabolic Stability: A C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing a fluorine atom on an aromatic ring can effectively "shield" a metabolically labile position, increasing a drug candidate's half-life and oral bioavailability.[1]

-

pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the phenolic hydroxyl group compared to o-cresol. This modulation can be critical for optimizing a molecule's ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.

The Role of the Ortho-Methyl Group

The methyl group at the 2-position introduces important steric and conformational constraints.

-

Conformational Lock: The ortho-methyl group restricts the free rotation of the bond between the aromatic ring and any larger substituent attached via the phenolic oxygen. This can lock the molecule into a specific, lower-energy conformation that may be more favorable for binding to a target protein's active site, thereby enhancing potency.

-

Steric Shielding: The methyl group can provide steric hindrance that further protects the phenolic oxygen or adjacent positions from enzymatic degradation.

Spectroscopic Properties

While experimental spectra for this compound are not widely available in public databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous compounds.[5]

-

¹H NMR: The spectrum would feature a singlet for the methyl protons (approx. δ 2.1-2.3 ppm), a broad singlet for the hydroxyl proton, and three distinct aromatic protons in the δ 6.7-7.2 ppm range, showing characteristic splitting patterns due to H-H and H-F coupling.

-

¹³C NMR: The spectrum would display seven distinct signals. The carbon bearing the fluorine atom would appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons would show smaller couplings. The chemical shifts would be influenced by the combined electronic effects of the -OH, -F, and -CH₃ groups.[6][7]

Representative Synthesis of the this compound Scaffold

While numerous proprietary methods exist for the industrial production of this compound, a classic and chemically robust approach for synthesizing substituted phenols involves the diazotization of a primary aromatic amine followed by hydrolysis of the resulting diazonium salt.[4] This method provides a reliable, well-understood pathway for laboratory-scale synthesis.

Conceptual Workflow: Diazotization-Hydrolysis

The synthesis begins with 2-amino-6-fluorotoluene. The amino group is converted into a diazonium salt using nitrous acid, which is generated in situ. This diazonium salt is then thermally decomposed in an aqueous acidic medium to yield the desired phenol.

Caption: Representative synthesis of this compound.

Experimental Protocol: Diazotization and Hydrolysis

This protocol is adapted from established procedures for the synthesis of substituted phenols from anilines.[8]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-fluorotoluene (1.0 eq) and a 30% aqueous sulfuric acid solution. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension while maintaining the internal temperature below 5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt. Stir for an additional 20 minutes at this temperature.

-

Hydrolysis: In a separate flask equipped for distillation, bring a larger volume of 20% aqueous sulfuric acid to a boil. Slowly add the cold diazonium salt solution to the boiling acid. The diazonium salt decomposes upon heating, releasing nitrogen gas and forming the phenol. The phenol can be isolated via steam distillation as it forms.

-

Workup and Purification: Collect the distillate, which will contain the product and water. Extract the aqueous distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or distillation to achieve the high purity required for subsequent medicinal chemistry applications.

Core Application: A Case Study in RORγt Modulation

The true value of a building block is demonstrated through its successful application. This compound has emerged as a critical intermediate in the synthesis of modulators for the Retinoid-related Orphan Receptor gamma t (RORγt).[9][10]

The RORγt Target and its Signaling Pathway

RORγt is a nuclear receptor that acts as the master transcription factor for the differentiation of T helper 17 (Th17) cells. These cells are a subset of T-cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). While essential for clearing certain fungal and bacterial infections, dysregulated Th17 cell activity is a key driver of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting RORγt, it is possible to block the Th17 differentiation pathway and suppress the production of IL-17, thereby attenuating the inflammatory response.

Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.

Case Study: Synthesis of a RORγt Inhibitor (WO/2017/024018)

Patent WO/2017/024018 discloses a series of potent RORγt inhibitors for treating inflammatory diseases. The synthesis of the exemplar compound I-1 explicitly utilizes this compound as a key starting material to construct the critical aryl ether linkage.

Key Synthetic Step: Mitsunobu Etherification

The crucial bond formation is achieved via a Mitsunobu reaction, a robust and reliable method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon.[11] This reaction is ideal as it proceeds under mild, neutral conditions, tolerating a wide range of functional groups.[9][12][13]

Caption: Key Mitsunobu coupling step in RORγt inhibitor synthesis.

Experimental Protocol: Mitsunobu Reaction

This generalized protocol is based on the reaction disclosed in WO/2017/024018 and standard Mitsunobu procedures.[14]

-

Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the secondary alcohol intermediate (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

-

Solvent Addition: Dissolve the components in a suitable anhydrous solvent, such as tetrahydrofuran (THF), and stir to ensure complete dissolution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over 15-20 minutes. The order of addition is critical; adding the DIAD last to the mixture of the other components is standard practice to control the reaction exotherm and minimize side products.[12]

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-18 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product along with byproducts triphenylphosphine oxide (TPPO) and the DIAD-hydrazine adduct.

-

Purification: Purify the crude material by silica gel column chromatography to isolate the desired aryl ether product, which is then carried forward to complete the synthesis of the final RORγt inhibitor.

Biological Activity and the Importance of the Scaffold

The final compounds from this series demonstrated potent inhibition of RORγt activity.

Table 2: Biological Activity of a Representative RORγt Inhibitor

| Compound ID | RORγt Binding Assay IC₅₀ (nM) | IL-17 Cellular Assay IC₅₀ (nM) | Source |

| I-1 | < 100 | < 100 | WO/2017/024018 |

The potent activity of compound I-1 underscores the strategic value of the 3-fluoro-2-methylphenyl moiety. The fluorinated ring likely occupies a key hydrophobic pocket within the RORγt ligand-binding domain, while the specific substitution pattern provides an optimal balance of metabolic stability and conformational rigidity, validating the choice of this building block in the initial design.

Broader Applications and Future Perspectives

While the modulation of RORγt is a prominent application, the unique structural and electronic properties of this compound make it a valuable intermediate for other therapeutic areas, including CNS disorders, oncology, and infectious diseases.[1] Its ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties ensures its continued relevance as medicinal chemists seek to develop next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular tool. Its carefully arranged substituents provide a pre-packaged solution for addressing common challenges in drug discovery, namely metabolic instability and suboptimal target engagement. The successful application of this building block in the synthesis of potent RORγt inhibitors serves as a compelling testament to the power of fluorine chemistry and rational scaffold design. For researchers in the pharmaceutical sciences, understanding the multifaceted role of such building blocks is essential for accelerating the journey from concept to clinic.

References

-

The Role of this compound in Novel Drug Synthesis. (n.d.). AI Product Assistant. Retrieved from [Link]

-

Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (2024, December 12). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

This compound - [F38593] - Synthonix. (n.d.). Retrieved from [Link]

- WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents. (n.d.).

-

13C NMR Spectroscopy 1H and 13C NMR compared - chemconnections. (n.d.). Retrieved from [Link]

- EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents. (n.d.).

Sources

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Synthonix, Inc > 443-87-8 | this compound [synthonix.com]

- 3. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. chemconnections.org [chemconnections.org]

- 6. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 9. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 10. This compound | 443-87-8 [chemicalbook.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organic-synthesis.com [organic-synthesis.com]

3-Fluoro-2-methylphenol applications in agrochemical research

An In-depth Technical Guide: The Strategic Application of 3-Fluoro-2-methylphenol in Agrochemical Research

Authored by: A Senior Application Scientist

Foreword: The Imperative for Precision in Agrochemical Design

In the landscape of modern agrochemical development, the pursuit of novel active ingredients is driven by the dual needs for enhanced efficacy and improved environmental and toxicological profiles. The era of broad-spectrum, high-dosage chemicals is progressively giving way to targeted, potent, and more sustainable solutions. This shift necessitates a deeper understanding of molecular structure-activity relationships (SAR), where subtle atomic modifications can profoundly impact a compound's performance. It is within this context of precision engineering that specialized building blocks, such as this compound, emerge as critical assets for the research scientist.

This guide provides an in-depth examination of this compound (CAS No. 443-87-8), a strategically functionalized aromatic intermediate. We will move beyond a simple recitation of its properties to explore the causal chemistry that makes it a high-value scaffold in the synthesis of next-generation herbicides, fungicides, and pesticides. For the drug development professional, this document serves as a technical resource, elucidating the rationale behind its use and providing actionable insights into its application.

Molecular Profile of this compound: A Trifecta of Functionality

This compound is not a mere commodity chemical; it is an engineered building block designed for sophisticated synthetic pathways.[1][2] Its value is derived from the specific arrangement of three key functional components on the phenol ring: a hydroxyl group, a fluorine atom at the meta-position, and a methyl group at the ortho-position.

-

The Phenolic Hydroxyl (-OH) Group: This is the primary reactive handle. Its nucleophilic character is central to forming ether or ester linkages, which are common structural motifs in a vast array of agrochemicals. This group provides the anchor point for integrating the fluorinated phenyl moiety into a larger, more complex active ingredient.

-

The Fluorine (-F) Atom: The strategic inclusion of fluorine is a cornerstone of modern medicinal and agrochemical design.[3][4] Its high electronegativity and small van der Waals radius (1.47 Å) impart unique properties to the parent molecule.[3] In agrochemical research, fluorine substitution is often employed to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes in target pests, weeds, or soil microbes. This can increase the bioavailability and residual activity of the final product.[1][2][5]

-

Increase Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, improving its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects.[2][5]

-

Modulate Binding Affinity: The electronegativity of fluorine can alter the electronic distribution (pKa) of the molecule, potentially leading to stronger, more specific interactions with target enzymes or receptors.[4][5][6]

-

-

The Ortho-Methyl (-CH₃) Group: The methyl group positioned adjacent to the hydroxyl function provides a critical steric influence.[1] This steric hindrance can direct the conformation of the final molecule, enhancing its binding specificity to the target site while potentially reducing off-target effects.[1] It can also protect the hydroxyl group from certain metabolic pathways, further contributing to the compound's stability.

The interplay of these three components makes this compound a versatile tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.[1][6]

Caption: Key structural features of this compound and their functional contributions.

Application in Agrochemical Synthesis: A Core Intermediate

This compound serves as a pivotal intermediate in the construction of novel pesticides and herbicides.[1][6] Its primary role is as a precursor, allowing for the precise introduction of the 3-fluoro-2-methylphenyl moiety into more complex molecular architectures. While specific commercial products directly listing this intermediate are proprietary, its utility can be demonstrated through established synthetic transformations common in the industry, such as the synthesis of fungicidal compounds.

A prime example of a class of agrochemicals where such a building block is invaluable is in strobilurin-type fungicides. Many of these, like Fluoxastrobin, contain a substituted phenoxy group linked to a heterocyclic ring system.[7][8][9]

Physicochemical Data for Synthetic Planning

For any synthesis, understanding the physical properties of the starting material is critical for predicting reaction outcomes and ensuring process safety.

| Property | Value | Source |

| CAS Number | 443-87-8 | [6][10][11] |

| Molecular Formula | C₇H₇FO | [12] |

| Molecular Weight | 126.13 g/mol | [12] |

| Appearance | Colorless to light yellow liquid | [1][6][10] |

| Purity | ≥97-98% (typical for R&D use) | [6][10] |

| Boiling Point | ~174 °C at 760 mmHg | [12] |

Representative Synthetic Workflow: Nucleophilic Aromatic Substitution

The following protocol details a generalized, yet field-proven, workflow for coupling this compound with a reactive heterocyclic system, a key step in building many modern agrochemicals. This process leverages the nucleophilicity of the phenolic oxygen.

Objective: Synthesize a 4-((3-fluoro-2-methylphenyl)oxy)-substituted heterocyclic precursor.

Materials:

-

This compound (1.0 eq)

-

4,6-dichloro-5-fluoropyrimidine (1.05 eq) - Representative electrophile

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) - Base

-

N,N-Dimethylformamide (DMF), anhydrous - Solvent

Protocol:

-

Inert Atmosphere Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate.

-

Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF to the flask to create a slurry. Add this compound (1.0 eq) via syringe.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes. The base deprotonates the phenol, forming the more nucleophilic potassium phenoxide in situ. This step is critical for activating the hydroxyl group for the subsequent substitution reaction.

-

Electrophile Addition: Dissolve the 4,6-dichloro-5-fluoropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. The slight excess of the electrophile ensures complete consumption of the valuable phenol intermediate.

-

Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed (typically 4-8 hours). The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water. This quenches the reaction and precipitates the organic product while dissolving the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic product will preferentially partition into the ethyl acetate layer.

-